molecular formula C11H9BrN2O2 B2584162 3-Bromo-alpha-cyano-4-methoxycinnamamide CAS No. 195383-37-0

3-Bromo-alpha-cyano-4-methoxycinnamamide

Cat. No.: B2584162
CAS No.: 195383-37-0
M. Wt: 281.109
InChI Key: UWBFYSGLGROYSF-UHFFFAOYSA-N
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Description

The compound “3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide” is an organic compound containing a bromine atom, a methoxy group, a cyanopropenamide group, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring and the cyanopropenamide group . The bromine and methoxy groups are likely to influence the electronic properties of the molecule, while the cyanopropenamide group could introduce additional reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine, methoxy, and cyanopropenamide groups . The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions. The methoxy group could potentially participate in ether cleavage reactions, while the cyanopropenamide group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s density and boiling point, while the methoxy group could influence its solubility .

Scientific Research Applications

Analog Studies in Medicinal Chemistry The compound is related to various analogs studied for medicinal purposes. For example, it is structurally similar to active metabolites of the drug leflunomide, known for inhibiting epidermal growth factor receptor (EGFR), a tyrosine kinase (Ghosh, Zheng, & Uckun, 1999).

Chemical Synthesis and Reactions Its chemical structure and synthesis techniques have been explored for creating various derivatives. For instance, enamino-thiones synthesized using similar structures demonstrate the compound's versatility in organic synthesis (Rasmussen, Shabana, & Lawesson, 1981).

Material Science and Corrosion Inhibition In material science, derivatives of this compound have been examined for corrosion inhibition properties, particularly for copper in nitric acid solutions (Abu-Rayyan et al., 2022).

Pharmaceutical Chemistry This compound and its derivatives have been studied for their potential in pharmaceutical chemistry. It serves as a precursor or component in synthesizing various biologically active molecules, such as thio-substituted ethyl nicotinate derivatives, exhibiting antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Optical and Fluorescent Properties Studies on similar structures indicate their potential in understanding optical and fluorescent properties, which could be significant in the development of sensors or imaging agents (Song et al., 2015).

Mechanism of Action

Without specific context or application, it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBFYSGLGROYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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